molecular formula C7H14O4S B1283426 Oxan-4-ylmethyl methanesulfonate CAS No. 132291-95-3

Oxan-4-ylmethyl methanesulfonate

Cat. No. B1283426
CAS RN: 132291-95-3
M. Wt: 194.25 g/mol
InChI Key: HJZXNSXKMBRTJZ-UHFFFAOYSA-N
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Description

Oxan-4-ylmethyl methanesulfonate is a chemical compound with the CAS number 132291-95-3 . It is often used in various chemical reactions and processes.

Scientific Research Applications

Genotoxicity Studies

Oxan-4-ylmethyl methanesulfonate is used in genotoxicity studies to understand the impact of alkylating agents on DNA. It acts by methylating guanine and adenine bases, which is a common form of DNA damage induced by alkylating agents used in chemotherapy . This makes it a valuable tool for studying the mechanisms of DNA repair and the effects of DNA damage on cell viability.

Lipid Membrane Research

Research has shown that alkylating agents like Oxan-4-ylmethyl methanesulfonate can trigger lipid alterations at the inner nuclear membrane independent of their DNA-damaging ability . This is significant for understanding the role of lipid membranes in genome stability and the maintenance pathways, as well as the broader implications of lipid stress in cellular functions.

Pharmaceutical Impurity Analysis

In the pharmaceutical industry, Oxan-4-ylmethyl methanesulfonate is studied for its role as a potential genotoxic impurity in drug substances. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze and control the presence of such impurities, ensuring the safety and efficacy of pharmaceutical products .

Solvent Screening in Organic Synthesis

The compound is involved in studies related to nucleophilic substitution reactions, which often occur in aprotic solvents. Screening different solvents for their reactivity with Oxan-4-ylmethyl methanesulfonate helps in optimizing conditions for various organic synthesis processes .

Chemical Safety and Regulation

Oxan-4-ylmethyl methanesulfonate is also important in the context of chemical safety and regulation. Understanding its formation, reactivity, and potential as a genotoxic impurity informs regulatory guidelines and safety assessments for chemicals used in both research and industry .

Mechanistic Studies of Alkylating Agents

It serves as a model compound for mechanistic studies to understand how alkylating agents work. This is crucial for the development of new chemotherapeutic agents and for predicting the behavior of similar compounds in biological systems .

Safety and Hazards

Methanesulfonate compounds are considered hazardous . They are toxic if swallowed, cause skin irritation, and may cause genetic defects . They are also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

oxan-4-ylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZXNSXKMBRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569444
Record name (Oxan-4-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-4-ylmethyl methanesulfonate

CAS RN

132291-95-3
Record name (Oxan-4-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The tetrahydropyran-4-methanol (Combi-Blocks, Inc., 0.15 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To tetrahydro-2H-pyran-4-ylmethanol (6.2 g) in dry dichloromethane (226.3 ml) at 0° C. and under nitrogen, was added triethylamine (18.1 ml), followed by mesyl chloride (5.4 ml). The reaction was allowed to warm to room temperature and left at this temperature overnight. The reaction mixture was washed with saturated aqueous sodium bicarbonate (200 ml). The organic layer was separated, passed through a hydrophobic frit to dry and concentrated in vacuo to yield a light brown lumpy solid (10.17 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
226.3 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 90 g (774.8 mmol) of tetrahydropyran-4-methanol and 129.6 mL (929.76 mmol, 1.2 eq.) of triethylamine in 775 mL of anhydrous DCM was cooled to 0° C. with in an ice bath. Methanesulfonyl chloride (66.2 mL, 852.28 mmol, 1.1 eq.) of was then added dropwise over 60 minutes while maintaining the temperature around 0° C. The reaction mixture was stirred for 30 minutes at 0° C. and quenched with a saturated solution of sodium bicarbonate (800 mL). The aqueous layer was extracted with DCM (800 mL). The combined organic layers were washed with water (2×800 mL), brine (800 mL) and dried over sodium sulfate. After filtration and concentration in vacuo, a yellowish solid (146.1 g, 97%) was obtained corresponding to the methanesulfonic acid tetrahydropyran-4-ylmethyl ester.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
129.6 mL
Type
reactant
Reaction Step One
Name
Quantity
775 mL
Type
solvent
Reaction Step One
Quantity
66.2 mL
Type
reactant
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Yield
97%

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